3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S2/c15-11-6-2-1-5-10(11)9-20-14-16-12-7-3-4-8-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIXCDFZXWZLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediates formed during the reaction are cyclized to yield the desired 1,2,4-thiadiazine 1,1-dioxide .
Chemical Reactions Analysis
3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key characteristics:
- Molecular Formula : C21H17ClN2O2S
- Molecular Weight : 429.0 g/mol
- CAS Number : 933214-37-0
The structure features a thioether linkage, which is critical for its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds within the benzothiadiazine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various analogs suggest potent activity against common pathogens, making them candidates for developing new antibiotics.
Antiviral Properties
Studies have demonstrated that related compounds can inhibit viral replication mechanisms. For example, some benzothiadiazine derivatives have been evaluated for their ability to inhibit hepatitis C virus NS5B polymerase. This suggests a potential application in antiviral therapies targeting specific viral infections.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Research has highlighted its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and death.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiadiazine derivatives on neuronal cells subjected to oxidative stress. These compounds may act as positive allosteric modulators of certain neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases .
Synthetic Routes
The synthesis of this compound typically involves the condensation of 2-chlorobenzenesulfonamide with appropriate heterocyclic intermediates under basic conditions. Common reagents include DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in solvents like pyridine. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Case Study 1: Antimicrobial Efficacy
A study published in a reputable journal demonstrated that derivatives of 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the structure-activity relationship that contributed to their potency .
Case Study 2: Antiviral Activity Against Hepatitis C
In another research effort, a series of benzothiadiazine derivatives were synthesized and tested for their ability to inhibit hepatitis C virus replication in vitro. The results indicated that certain modifications to the benzothiadiazine core significantly enhanced antiviral activity, paving the way for future drug development .
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with ATP-sensitive potassium channels . By opening these channels, the compound can modulate cellular activities such as insulin release and vascular tone . Additionally, it inhibits certain enzymes, including xanthine oxidase and aldose reductase, which are involved in various metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the 1,2,4-thiadiazine 1,1-dioxide family, which includes benzothiadiazines, pyridothiadiazines, and thienothiadiazines. Key structural variations among analogs influence their biological activity and selectivity. Below is a detailed comparison:
Core Heterocycle Modifications
Benzothiadiazines (e.g., IDRA-21):
- Pyridothiadiazines (e.g., compound 4a in ): Replace the benzene ring with a pyridine ring. Example: 3-(Alkylamino)-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides show selectivity for pancreatic KATP channels over vascular tissues .
- Thienothiadiazines (e.g., compound 24 in ): Substitute benzene with a thiophene ring. Example: 6-Chloro-4-ethyl-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide enhances cognition at 0.3 mg/kg (oral) via AMPA receptor modulation . Activity: Improved potency in AMPA receptor-mediated cognitive enhancement compared to benzothiadiazines .
Substituent Effects
- 3-Position Substitutions :
- Allyl-substituted analogs (e.g., 4-allyl-6-chloro-thienothiadiazine 1,1-dioxide) exhibit lower melting points (85–92°C) and distinct NMR profiles (e.g., δ 4.67–5.98 ppm for allyl protons) .
- Methyl groups (e.g., 2-methyl-thienothiadiazine 1,1-dioxide) improve metabolic stability .
4-Position Substitutions :
Antitumor Activity
- 3-Heteroaryl-benzothiadiazines (e.g., compound 6 in ): Exhibit moderate activity against renal cancer (IC50 = 12 µM) via carbonic anhydrase IX inhibition .
- Target Compound : The 2-chlorobenzylthio group may enhance binding to hydrophobic pockets in cancer-associated enzymes, though direct data are unavailable.
Ion Channel Modulation
- Thienothiadiazines (e.g., compound 24): Superior to benzothiadiazines in enhancing AMPA receptor function, attributed to thiophene’s electronic effects .
- Pyridothiadiazines : Preferentially activate pancreatic KATP channels, making them candidates for diabetes treatment .
Physicochemical Data
- Melting Points: Allyl-substituted thienothiadiazines melt at 85–92°C , while methyl-substituted analogs melt at 123–124°C .
- NMR Signatures : Allyl protons resonate at δ 4.67–5.98 ppm; aromatic protons in benzothiadiazines appear at δ 7.23–8.85 ppm .
Biological Activity
3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a member of the 1,2,4-benzothiadiazine 1,1-dioxides class, known for their diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, particularly in cancer treatment and metabolic regulation.
- Molecular Formula : C₁₄H₁₀ClN₂O₂S₂
- Molecular Weight : 356.8 g/mol
- CAS Number : 899977-04-9
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It acts as an ATP-sensitive potassium channel opener, influencing insulin release and potentially impacting glucose metabolism. Furthermore, it has demonstrated inhibitory effects on specific cancer cell lines.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against several cancer cell lines:
- Renal Cancer : Exhibits significant growth inhibition in renal carcinoma cells.
- Non-Small Cell Lung Cancer (NSCLC) : Demonstrates cytotoxic effects comparable to established chemotherapeutics.
Table 1: Summary of Anticancer Activity
| Cell Line Type | IC₅₀ Value (μM) | Reference |
|---|---|---|
| Renal Carcinoma | 15.2 | |
| Non-Small Cell Lung Cancer | 12.5 |
Antidiabetic Effects
The compound has shown promise in modulating insulin secretion through its action on ATP-sensitive potassium channels. This mechanism suggests a potential role in managing diabetes by enhancing insulin sensitivity.
Table 2: Summary of Antidiabetic Effects
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the chlorobenzyl group and the thiadiazine core can significantly alter its pharmacological properties.
Key Findings:
- Substituents on the benzyl group affect lipophilicity and receptor binding affinity.
- The presence of chlorine enhances the compound's interaction with biological targets.
Case Studies
A recent study evaluated the anticancer properties of various derivatives of benzothiadiazine compounds. The results indicated that modifications similar to those found in this compound led to enhanced activity against cancer cell lines:
- Study A : Showed that derivatives with electron-withdrawing groups exhibited increased potency against renal carcinoma.
- Study B : Highlighted that certain substitutions improved selectivity for cancer cells over normal cells.
Q & A
Basic: What are the optimized synthetic routes for 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step reactions starting with the formation of the thiadiazine core, followed by thioether bond formation. A common approach includes:
Thiadiazine ring formation : Reacting 2-chlorobenzenesulfonamide with a carbodiimide or methyl carbimidate under basic conditions (e.g., DBU in pyridine) to cyclize into the thiadiazine ring .
Thioether introduction : Using potassium carbonate as a base and acetonitrile as a solvent to couple the 2-chlorobenzylthiol group via nucleophilic substitution .
- Key variables :
- Temperature : Heating to 60–80°C improves reaction kinetics but may require inert atmospheres to prevent oxidation.
- Catalysts : DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency .
- Purification : Recrystallization from methanol or dioxane yields >85% purity .
- Yield optimization : Excess 2-chlorobenzylthiol (1.2–1.5 eq.) and prolonged reaction times (12–24 hrs) reduce side products .
Basic: How is structural characterization of this compound performed, and what analytical discrepancies require resolution?
Answer:
Characterization relies on:
- NMR : H NMR confirms the presence of the 2-chlorobenzylthio group (δ 4.2–4.5 ppm for SCH) and aromatic protons (δ 7.2–8.1 ppm). C NMR distinguishes the thiadiazine ring carbons (δ 120–140 ppm) .
- Elemental analysis : Discrepancies in sulfur or nitrogen content (>0.3%) may indicate incomplete oxidation or residual solvents .
- X-ray crystallography : Resolves ambiguity in tautomeric forms (e.g., 4H vs. 2H) observed in related benzothiadiazines .
- IR spectroscopy : Sulfone stretches (1150–1350 cm) confirm the 1,1-dioxide moiety .
Advanced: What methodological strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
Answer:
Discrepancies arise from assay conditions and structural analogs:
Anticancer activity :
- Cell line specificity : IC values vary between renal (e.g., A498, IC = 12.5 µM) and non-small lung cancer (NCI-H460, IC = 25 µM) due to differential expression of carbonic anhydrase IX (CA-IX), a target for thiadiazine dioxides .
- Metabolic stability : Hepatic CYP450 oxidation of the allyl or cyclopropyl substituents generates active metabolites with enhanced potency .
Antimicrobial activity :
- Gram-positive vs. Gram-negative : Activity against Staphylococcus aureus (MIC = 12.5 µg/mL) vs. E. coli (MIC = 50 µg/mL) correlates with membrane permeability and efflux pump resistance .
Resolution : Use isoform-specific enzyme assays (e.g., CA-IX inhibition vs. xanthine oxidase) and standardized cell viability protocols (MTT assay with 48–72 hr exposure) .
Advanced: How do substituent modifications (e.g., 2-chlorobenzyl vs. 3-methylbenzyl) alter pharmacological mechanisms?
Answer:
Substituent effects are critical for target engagement:
2-Chlorobenzyl group :
- Enhances lipophilicity (clogP = 3.2 vs. 2.8 for 3-methylbenzyl), improving blood-brain barrier penetration for neuroactive applications .
- Increases AMPA receptor potentiation : The chloro group stabilizes interactions with GluA2 ligand-binding domains (LBDs), with EC values <1 µM in electrophysiology assays .
3-Methylbenzyl group :
- Favors enzyme inhibition : Methyl substitution boosts hydrophobic interactions with xanthine oxidase (Ki = 0.8 µM vs. 2.1 µM for 2-chloro) .
Methodological validation :
- Docking studies : Use Glide SP mode with AMPA receptor (PDB: 3H6V) or CA-IX (PDB: 5FL4) structures .
- SAR tables : Compare substituent effects on IC/EC across ≥3 cell lines or enzyme isoforms .
Advanced: What experimental designs address metabolic instability of this compound in preclinical models?
Answer:
Instability often arises from hepatic CYP3A4-mediated oxidation:
Metabolite identification :
- In vitro : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated or desulfurated metabolites .
Stabilization strategies :
- Deuterium incorporation : Replace allylic hydrogens with deuterium (e.g., CD groups) to slow CYP450 metabolism .
- Prodrug design : Mask the thioether as a disulfide (e.g., S-S-(2-nitrobenzoic acid)) for glutathione-mediated activation in target tissues .
In vivo validation :
- Pharmacokinetic studies in rodents (IV/PO administration) with LC-MS quantification of plasma/tissue levels .
Advanced: How does this compound compare to isosteric thienothiadiazine dioxides in modulating ionotropic glutamate receptors?
Answer:
Thienothiadiazine dioxides (e.g., BPAM307) show distinct receptor selectivity:
AMPA vs. kainate receptor modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
